

The Discovery and Development of Yeats4-IN-1: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and development of **Yeats4-IN-1**, a potent and selective small-molecule inhibitor of the YEATS domain-containing protein 4 (YEATS4). YEATS4 is an epigenetic reader protein implicated in various cancers, making it a compelling target for therapeutic intervention. This whitepaper details the discovery of **Yeats4-IN-1**, its biochemical and cellular characterization, and its pharmacokinetic properties. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are provided to facilitate further research and development in this area.

Introduction to YEATS4

YEATS domain-containing protein 4 (YEATS4), also known as GAS41, is a key component of several chromatin-modifying complexes, including the TIP60/TRRAP and SRCAP complexes. As an epigenetic "reader," the YEATS domain of YEATS4 specifically recognizes and binds to acetylated and crotonylated lysine residues on histone tails. This interaction is crucial for the recruitment of these complexes to specific genomic loci, leading to chromatin remodeling and the regulation of gene transcription.

Dysregulation of YEATS4 has been implicated in the pathogenesis of numerous cancers, including non-small cell lung cancer, breast cancer, and colorectal cancer. Its overexpression is



often associated with poor prognosis. YEATS4 exerts its oncogenic functions through the modulation of several critical signaling pathways, including the p53 tumor suppressor pathway, the Wnt/β-catenin pathway, and the ZEB1-mediated epithelial-to-mesenchymal transition (EMT) pathway.[1][2][3][4][5] Given its central role in cancer biology, the development of selective inhibitors of the YEATS4 YEATS domain represents a promising therapeutic strategy.

Discovery of Yeats4-IN-1

Yeats4-IN-1 (also referred to as compound 4d) was identified through a focused screening effort aimed at discovering high-affinity small-molecule binders of the YEATS4 epigenetic reader domain. The discovery process involved the screening of a chemical library and subsequent structure-activity relationship (SAR) optimization of initial hits. This led to the identification of a pyrazolopyridine scaffold with potent and selective inhibitory activity against YEATS4.

Biochemical and Cellular Characterization

Yeats4-IN-1 has been extensively characterized using a variety of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Binding Affinity and Potency

The binding affinity and inhibitory potency of **Yeats4-IN-1** against the YEATS4 YEATS domain were determined using multiple orthogonal assays. The quantitative data from these assays are summarized in the tables below.

Assay Type	Parameter	Value (nM)	Reference
Competitive Binding Assay	К	33	
Isothermal Titration Calorimetry (ITC)	К	52.7	
NanoBRET Target Engagement Assay	IC	170	_

Table 1: Biochemical and Cellular Potency of Yeats4-IN-1 against YEATS4



Selectivity Profile

The selectivity of **Yeats4-IN-1** was assessed against other members of the human YEATS domain family (YEATS1/ENL, YEATS2, and YEATS3/AF9). The compound demonstrated excellent selectivity for YEATS4.

YEATS Domain Family Member	Selectivity vs. YEATS4	Reference
YEATS1 (ENL)	High	
YEATS2	Moderate	_
YEATS3 (AF9)	High	_

Table 2: Selectivity Profile of Yeats4-IN-1

Experimental Protocols

Detailed methodologies for the key experiments used to characterize **Yeats4-IN-1** are provided below.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the dissociation constant (Kd) of **Yeats4-IN-1** binding to the YEATS4 protein.

Protocol:

- Protein and Compound Preparation: Recombinant human YEATS4 protein (residues 1-135) is expressed and purified. The protein is dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The final protein concentration is determined by UV absorbance at 280 nm. Yeats4-IN-1 is dissolved in 100% DMSO to create a stock solution, which is then diluted into the ITC buffer to a final DMSO concentration of less than 5%.
- ITC Instrument Setup: The experiments are performed on a MicroCal ITC200 instrument. The sample cell is filled with the YEATS4 protein solution (typically 10-20 μM), and the



injection syringe is filled with the **Yeats4-IN-1** solution (typically 100-200 μ M).

- Titration: A series of injections (e.g., 19 injections of 2 μL each) of the Yeats4-IN-1 solution into the sample cell are performed at a constant temperature (e.g., 25°C).
- Data Analysis: The heat changes upon each injection are measured and integrated. The
 resulting binding isotherm is fitted to a one-site binding model using the MicroCal Origin
 software to determine the thermodynamic parameters, including the dissociation constant
 (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).

NanoBRET Target Engagement Assay

Objective: To quantify the intracellular binding of Yeats4-IN-1 to YEATS4 in live cells.

Protocol:

- Cell Culture and Transfection: HEK293T cells are transiently transfected with a plasmid encoding a fusion protein of YEATS4 and NanoLuc® luciferase.
- Compound Treatment: The transfected cells are seeded into 96-well plates and treated with a serial dilution of Yeats4-IN-1.
- Tracer and Substrate Addition: A cell-permeable fluorescent tracer that binds to the YEATS4
 YEATS domain is added to the cells, followed by the NanoBRET™ Nano-Glo® Substrate.
- BRET Measurement: Bioluminescence resonance energy transfer (BRET) is measured using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths. The BRET ratio is calculated as the acceptor emission divided by the donor emission.
- Data Analysis: The BRET ratios are plotted against the concentration of Yeats4-IN-1, and the
 data are fitted to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the target engagement of **Yeats4-IN-1** with endogenous YEATS4 in a cellular context.



Protocol:

- Cell Treatment: A suitable cell line (e.g., a cancer cell line with high YEATS4 expression) is treated with either vehicle (DMSO) or Yeats4-IN-1 for a defined period (e.g., 1 hour).
- Thermal Challenge: The treated cells are heated to a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
- Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
- Protein Detection: The amount of soluble YEATS4 protein in each sample is quantified by Western blotting or other protein detection methods.
- Data Analysis: The amount of soluble YEATS4 is plotted against the temperature for both
 vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature
 in the presence of Yeats4-IN-1 indicates target stabilization and engagement.

In Vivo Pharmacokinetics

The pharmacokinetic properties of **Yeats4-IN-1** were evaluated in a rodent model to assess its potential for in vivo studies.

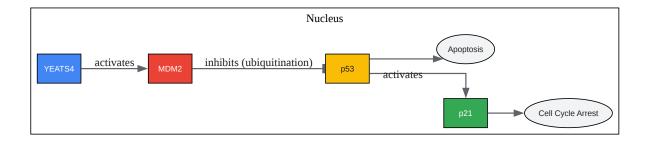
Parameter	Value	Units
Route of Administration	Intravenous	-
Clearance (CL)	15	mL/min/kg
Volume of Distribution (Vdss)	1.2	L/kg
Half-life (t1/2)	1.5	hours

Table 3: In Vivo Pharmacokinetic Parameters of Yeats4-IN-1 in Mice

Signaling Pathways and Experimental Workflows YEATS4 Signaling Pathways

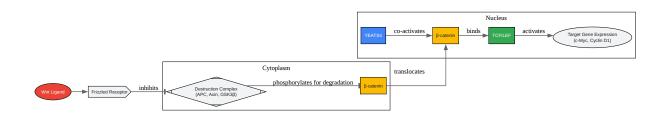


YEATS4 is a critical regulator of several oncogenic signaling pathways. The following diagrams illustrate the role of YEATS4 in the p53, Wnt/β-catenin, and ZEB1/EMT pathways.



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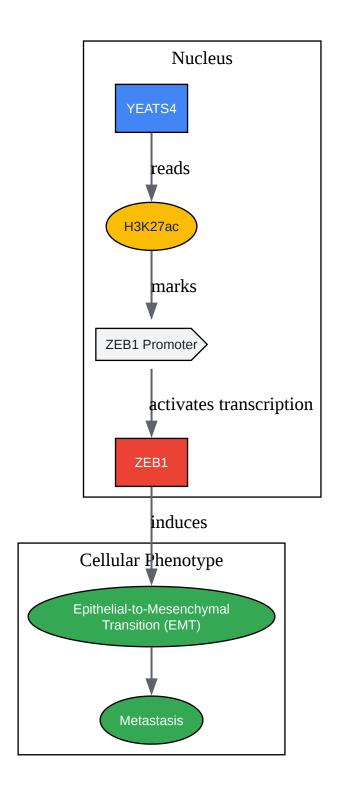
Caption: YEATS4 regulation of the p53 pathway.



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Caption: YEATS4 involvement in the Wnt/β-catenin pathway.





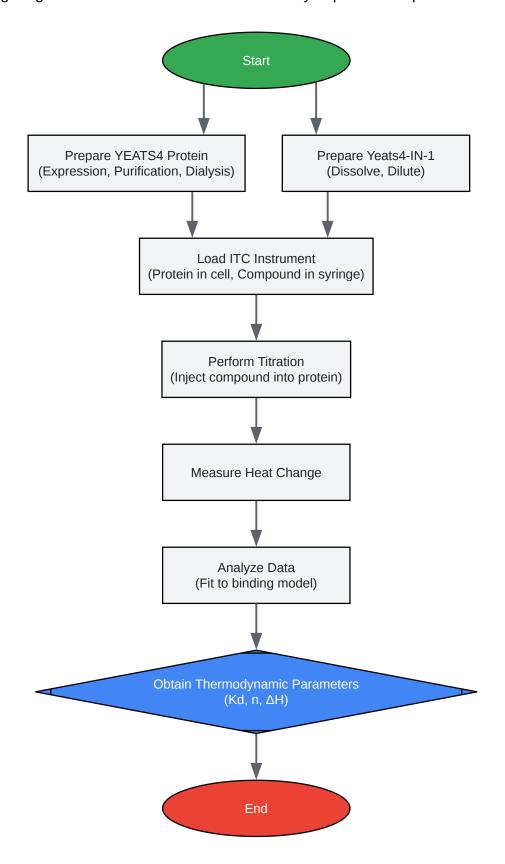
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Caption: YEATS4 regulation of ZEB1 and EMT.

Experimental Workflows



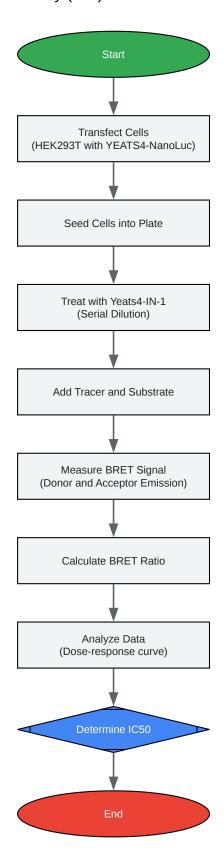
The following diagrams outline the workflows for the key experimental procedures.



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Caption: Isothermal Titration Calorimetry (ITC) workflow.



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Caption: NanoBRET Target Engagement Assay workflow.

Conclusion

Yeats4-IN-1 is a potent, selective, and cell-active chemical probe for the YEATS4 YEATS domain. Its well-characterized biochemical, cellular, and pharmacokinetic properties make it a valuable tool for further elucidating the biological functions of YEATS4 and for validating this epigenetic reader as a therapeutic target in oncology and other diseases. The detailed protocols and pathway diagrams provided in this whitepaper are intended to support and accelerate ongoing research efforts in this promising area of drug discovery.

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- To cite this document: BenchChem. [The Discovery and Development of Yeats4-IN-1: A
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